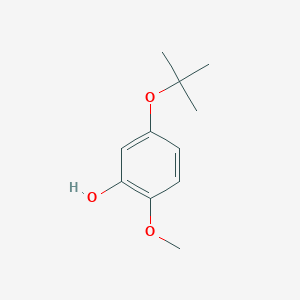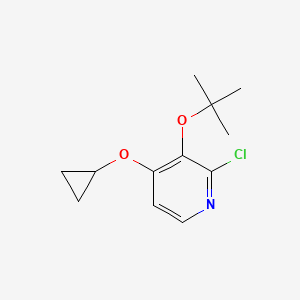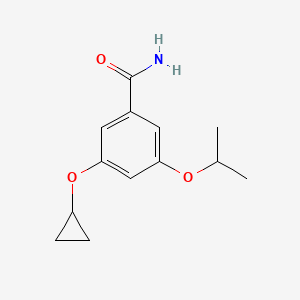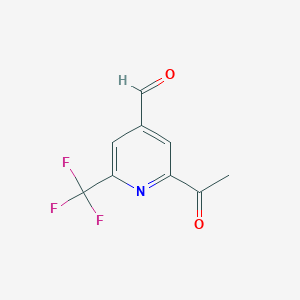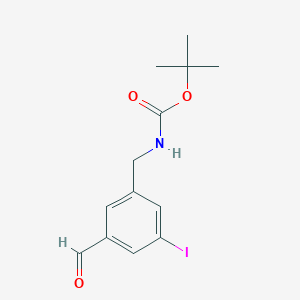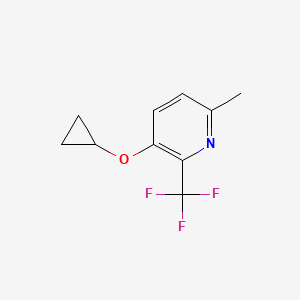
3-Cyclopropoxy-6-methyl-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-6-methyl-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in the molecule imparts significant stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-6-methyl-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-6-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is employed in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-6-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
- 3-Cyclopropyl-6-methoxy-2-(trifluoromethyl)pyridine
Comparison: Compared to other trifluoromethylpyridines, 3-Cyclopropoxy-6-methyl-2-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group. This structural feature imparts distinct chemical and physical properties, such as increased stability and lipophilicity. These characteristics make it particularly valuable in the synthesis of bioactive molecules and advanced materials .
Eigenschaften
Molekularformel |
C10H10F3NO |
|---|---|
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
3-cyclopropyloxy-6-methyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NO/c1-6-2-5-8(15-7-3-4-7)9(14-6)10(11,12)13/h2,5,7H,3-4H2,1H3 |
InChI-Schlüssel |
WMXCDZVRDPRDRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)OC2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



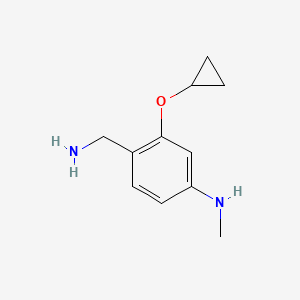
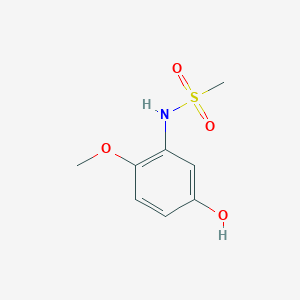
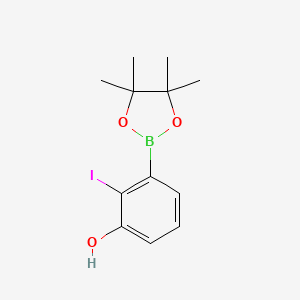
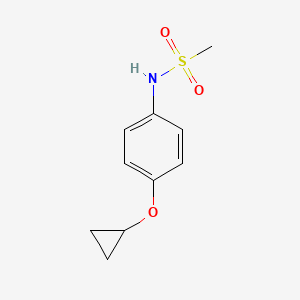
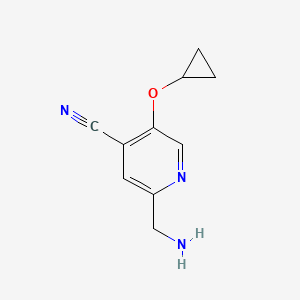
![1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)

